molecular formula C9H11NO4 B8358890 1-(3-Methoxyphenyl)-2-nitroethanol

1-(3-Methoxyphenyl)-2-nitroethanol

Cat. No. B8358890
M. Wt: 197.19 g/mol
InChI Key: JMSCBFOLZGXSIY-UHFFFAOYSA-N
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Patent
US07910712B2

Procedure details

Palladium-carbon (10%, 0.64 g) and ammonium formate (4.8 g) were added to a mixed solution of the compound of Example B142 (3.0 g, 15 mmol) in tetrahydrofuran (43 ml) and methanol (43 ml), and this mixture was stirred at room temperature for 18 hours. The catalyst was removed by filtration, the filtrate was diluted with ether, precipitates were removed by filtration, and the obtained filtrate was concentrated to give the title compound (1.82 g). This compound was used in the following reaction without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
0.64 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]([OH:18])[CH2:14][N+:15]([O-])=O)[CH:10]=[CH:11][CH:12]=1>O1CCCC1.CO.[C].[Pd]>[NH2:15][CH2:14][CH:13]([C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([O:6][CH3:5])[CH:8]=1)[OH:18] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C[N+](=O)[O-])O
Name
Quantity
43 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
43 mL
Type
solvent
Smiles
CO
Name
Palladium-carbon
Quantity
0.64 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ether
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC(O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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